2-Amino-4-chlorobenzoic acid

Catalog No.
S604282
CAS No.
89-77-0
M.F
C7H6ClNO2
M. Wt
171.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-chlorobenzoic acid

CAS Number

89-77-0

Product Name

2-Amino-4-chlorobenzoic acid

IUPAC Name

2-amino-4-chlorobenzoic acid

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

InChI

InChI=1S/C7H6ClNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11)

InChI Key

JYYLQSCZISREGY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)N)C(=O)O

Synonyms

4-Chloroanthranilic Acid; 2-Amino-4-chlorobenzoic Acid; 4-Chloro-2-aminobenzoic Acid; 4-Chloroanthranilic Acid; NSC 17188

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(=O)O

Precursor in Organic Synthesis:

-Amino-4-chlorobenzoic acid serves as a valuable precursor for the synthesis of diverse organic compounds due to the presence of both an amino and a carboxylic acid functional group. It can be used to synthesize various:

  • Pharmaceuticals: It is a key intermediate in the production of certain medications, including the anti-inflammatory drug diclofenac and the antibiotic ciprofloxacin [, ].
  • Dyes and Pigments: It can be employed in the synthesis of certain dyes and pigments, such as anthranilic acid derivatives used in the textile industry.
  • Fine Chemicals: It finds use in the production of various fine chemicals utilized in various industrial applications [].

Research in Material Science:

-Amino-4-chlorobenzoic acid exhibits interesting properties that make it relevant in material science research:

  • Organic Electronics: Studies have explored its potential application in the development of organic light-emitting diodes (OLEDs) due to its ability to form functional thin films.
  • Metal-Organic Frameworks (MOFs): Research has investigated its use as a ligand in the construction of MOFs, which are porous materials with potential applications in gas storage and separation.

Biological Research:

-Amino-4-chlorobenzoic acid possesses properties that make it useful in specific biological research areas:

  • Enzyme Inhibition: Studies have explored its potential as an inhibitor of certain enzymes, such as those involved in bacterial growth, offering insights into drug development.
  • Antimicrobial Activity: Some studies have reported antimicrobial activity of 2-Amino-4-chlorobenzoic acid against certain bacterial strains, although further research is needed.

2-Amino-4-chlorobenzoic acid is an aromatic amino acid derivative with the chemical formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol. It is characterized by the presence of an amino group (-NH₂) and a chlorine atom (Cl) attached to a benzoic acid structure. This compound is often used in various chemical syntheses and biological studies due to its unique properties and reactivity. Its systematic name is 4-chloro-2-aminobenzoic acid, and it is also known by its CAS number 89-77-0 .

2-Amino-4-chlorobenzoic acid may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation. Specific data on its toxicity is limited, but it is recommended to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area [].

. It can undergo:

  • Acylation Reactions: The amino group can react with acyl chlorides to form amides.
  • Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
  • Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to the formation of different derivatives .

These reactions make 2-amino-4-chlorobenzoic acid a versatile intermediate in organic synthesis.

Research indicates that 2-amino-4-chlorobenzoic acid exhibits significant biological activity. It has been studied for its potential role in:

  • Neuroprotective Effects: Compounds derived from this acid have shown promise in treating neurodegenerative diseases, including Alzheimer's disease, by acting on specific biochemical pathways .
  • Antimicrobial Properties: Some studies suggest that derivatives of 2-amino-4-chlorobenzoic acid possess antibacterial activity, making them candidates for developing new antibiotics .

Its biological properties are largely attributed to its structural features that allow interaction with various biological targets.

Several methods exist for synthesizing 2-amino-4-chlorobenzoic acid:

  • Direct Chlorination: Starting with benzoic acid, chlorination can be performed using chlorine gas or chlorinating agents to introduce the chlorine substituent at the para position.
  • Amination of Chlorobenzoic Acid: Chlorobenzoic acid can be treated with ammonia or amines under suitable conditions to introduce the amino group.
  • Reduction of Nitro Compounds: The compound can also be synthesized from the corresponding nitro compound via reduction processes, which may involve catalytic hydrogenation or chemical reducing agents .

These methods allow for the efficient production of 2-amino-4-chlorobenzoic acid for research and industrial applications.

2-Amino-4-chlorobenzoic acid finds applications in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
  • Chemical Reagents: This compound serves as a reagent in organic synthesis, facilitating the formation of more complex molecules.
  • Research: It is utilized in biochemical studies to explore enzyme interactions and metabolic pathways .

These applications underscore its importance in both industrial and academic settings.

Interaction studies involving 2-amino-4-chlorobenzoic acid focus on its binding affinity and reactivity with biological molecules. Research has shown that it interacts with enzymes involved in neurotransmitter metabolism, which may contribute to its neuroprotective effects. Additionally, studies have investigated its interactions with bacterial enzymes, providing insights into its potential as an antimicrobial agent .

Several compounds share structural similarities with 2-amino-4-chlorobenzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Aminobenzoic AcidAmino group at position 2Used as a precursor for dyes and pharmaceuticals
4-Chlorobenzoic AcidChlorine at position 4Commonly used as a pesticide intermediate
3-Amino-4-chlorobenzoic AcidAmino group at position 3Exhibits different biological activities
5-Amino-2-chlorobenzoic AcidAmino group at position 5Potential use in anti-inflammatory drugs

The uniqueness of 2-amino-4-chlorobenzoic acid lies in its specific positioning of functional groups, which imparts distinct reactivity and biological activity compared to these similar compounds. Its specific applications in neuropharmacology further highlight its significance within this class of compounds .

XLogP3

1.6

Melting Point

232.0 °C

UNII

G55K85R12H

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

89-77-0

Wikipedia

4-chloroanthranilic acid

Dates

Modify: 2023-08-15

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